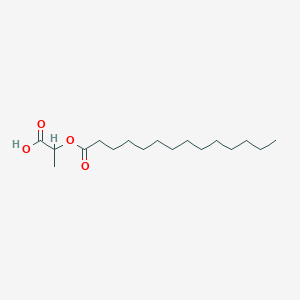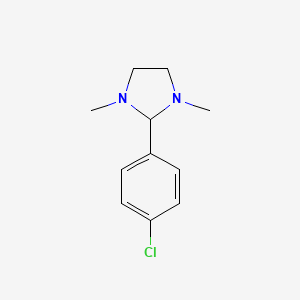
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dithiol ring system with a phenyl group and a sulfanium iodide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide typically involves the cyclization of aryl trifluoropropynes using elemental sulfur as the sulfur source . This method is practical and straightforward, allowing for the efficient production of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiol ring system can form strong interactions with metal ions, influencing various biochemical pathways. Additionally, the sulfanium iodide moiety can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide is unique due to its combination of a dithiol ring system and a sulfanium iodide moiety
Propiedades
Número CAS |
21305-56-6 |
|---|---|
Fórmula molecular |
C10H9IS3 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
3-methylsulfanyl-4-phenyldithiol-1-ium;iodide |
InChI |
InChI=1S/C10H9S3.HI/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;/h2-7H,1H3;1H/q+1;/p-1 |
Clave InChI |
QXOVIBPECHDIAD-UHFFFAOYSA-M |
SMILES canónico |
CSC1=C(C=[S+]S1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)

![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)

![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)





![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
